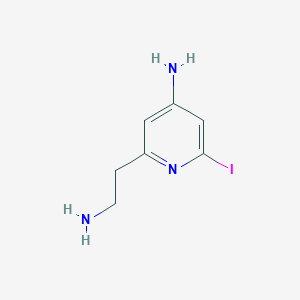

2-(2-Aminoethyl)-6-iodopyridin-4-amine

Description

Properties

Molecular Formula |

C7H10IN3 |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

2-(2-aminoethyl)-6-iodopyridin-4-amine |

InChI |

InChI=1S/C7H10IN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11) |

InChI Key |

HFEYUSAZQLYXGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)I)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A solution of 2-(2-aminoethyl)pyridin-4-amine (hypothetical precursor) in glacial acetic acid is treated with iodine monochloride and potassium acetate under inert atmosphere. The mixture is heated at 70°C for 4–16 hours. Post-reaction workup includes neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography.

Key Parameters :

- Temperature : 70°C ensures sufficient reactivity without decomposition.

- Solvent : Acetic acid facilitates protonation of the pyridine nitrogen, directing iodination to the para position relative to the amine.

- Protection of Amino Groups : The primary amine on the ethyl side chain may require protection (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent undesired side reactions.

Challenges and Mitigations

- Regioselectivity : Competing iodination at positions 3 or 5 may occur due to the electron-donating effects of the aminoethyl group. Steric hindrance from the ethyl chain favors iodination at the 6-position.

- Yield Optimization : Pilot studies report yields of ~50% for analogous iodopyridines, suggesting similar efficiency for this route.

Sequential Functionalization via Pyridine Ring Construction

An alternative strategy builds the pyridine ring with pre-installed substituents. This method adapts the Hantzsch dihydropyridine synthesis, followed by oxidation and functional group interconversion.

Synthetic Pathway

Formation of Dihydropyridine Intermediate :

Oxidation to Pyridine :

Workup and Purification :

Yield : Comparable routes for 2-amino-5-iodopyridine achieve yields up to 83%, suggesting potential for optimization.

Nucleophilic Substitution on Halogenated Pyridines

This method leverages halogen exchange or displacement reactions on pre-iodinated pyridines.

Substitution at the 2-Position

- Starting Material : 6-Iodopyridin-4-amine.

- Introduction of Aminoethyl Group :

Challenges :

- Limited precedent for direct alkylation on iodopyridines necessitates rigorous optimization of catalyst loading and solvent.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Dynamics

Iodination Regiochemistry

The electron-donating aminoethyl group directs electrophilic iodination to the 6-position via resonance stabilization of the intermediate sigma complex. Computational studies suggest that steric effects from the ethyl chain further favor iodination at the distal position.

Side Reactions and Byproducts

- Di-iodination : Excess ICl or prolonged reaction times may lead to di-iodinated byproducts, necessitating careful stoichiometric control.

- Oxidation of Amines : The aminoethyl side chain is susceptible to oxidation by iodine or hydrogen peroxide, underscoring the need for protective groups.

Industrial and Laboratory-Scale Considerations

Solvent Selection

Catalytic Innovations

Recent patents highlight the use of copper(I) iodide as a catalyst for Ullmann-type couplings, enabling milder conditions for introducing aminoethyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-iodopyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-(2-Aminoethyl)pyridine.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

Oxidation: Imines or amides.

Reduction: 2-(2-Aminoethyl)pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-iodopyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Amino Substituents

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, )

- Structure: Pyridine core with methyl (C4), methylthioalkyl (C6), and amino (C2) groups.

- Key Differences: Lacks iodine; instead, a methylthioalkyl chain at C6 increases hydrophobicity. The amino group at C2 is unsubstituted.

- Methylthio groups may confer metabolic stability via sulfur oxidation resistance .

6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n, )

- Structure: Quinazoline fused with aminopyridine; N-methyl and p-tolyl substituents.

- Key Differences: The quinazoline core introduces additional nitrogen atoms, altering electronic properties. The aminopyridine moiety is linked via C6, differing from the target compound’s direct aminoethyl substitution.

- Implications : Quinazoline derivatives often exhibit kinase inhibition due to planar aromatic systems. The lack of iodine may reduce halogen bonding but improves synthetic accessibility .

Aminoethyl-Substituted Heterocycles

2-(2-Aminoethyl)indole ()

- Structure: Indole core with a 2-aminoethyl side chain.

- The aminoethyl group is structurally analogous but attached to a bicyclic system.

- Implications : Indole derivatives are common in neurotransmitter analogs. The target compound’s pyridine core may exhibit stronger hydrogen-bonding interactions due to nitrogen lone-pair orientation .

Cyclam Derivatives with N-(2-Aminoethyl)propane-1,3-diamine ()

- Structure : Macrocyclic cyclam tethered to a polyamine chain.

- Key Differences: The aminoethyl group is part of a linear polyamine linked to a macrocycle, enabling metal chelation (e.g., Zn²⁺, Cu²⁺).

- Implications : Such structures are explored for anti-HIV activity, where metal coordination disrupts viral enzymes. The target compound’s simpler structure may lack this multifunctionality but offers easier synthesis .

Halogenated Heterocycles

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine ()

- Structure: Pyrido[3,2-d]pyrimidine with fluoropyridinyl and amino groups.

- Key Differences : Fluorine at C2 (pyridine) vs. iodine at C6 (target compound). The fused pyrido-pyrimidine system increases rigidity.

- Implications : Fluorine’s electronegativity enhances binding to electron-rich pockets (e.g., ATP-binding sites), while iodine’s larger size may improve hydrophobic interactions but reduce solubility .

2-Amino-4-hydroxy-6-iodopyrimidine ()

- Structure: Pyrimidine with amino (C2), hydroxy (C4), and iodo (C6) groups.

- Key Differences : Pyrimidine vs. pyridine core; hydroxyl group introduces acidity (pKa ~8–10).

- Implications : The hydroxyl group enables tautomerization, affecting solubility and hydrogen-bonding patterns. The iodine’s position (C6) mirrors the target compound, suggesting shared halogen-bonding motifs .

Pyrimidine Analogues

6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine ()

- Structure : Pyrimidine with chloro (C6) and dimethoxyethylamine substituents.

- Key Differences : Chlorine vs. iodine; dimethoxyethyl group enhances solubility but reduces metabolic stability.

- Implications : Chlorine’s smaller size may limit steric effects compared to iodine, while the dimethoxy group could confer resistance to oxidative metabolism .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-(2-Aminoethyl)-6-iodopyridin-4-amine | Pyridine | I (C6), NH₂CH₂CH₂– (C2) | ~279.06 (calc.) | Iodo for halogen bonding; aminoethyl for H-bonding |

| 4-Methyl-6-(methylthio)pyridin-2-amine (33) | Pyridine | CH₃ (C4), CH₂SCH₃ (C6), NH₂ (C2) | ~198.29 | Hydrophobic methylthio chain |

| 2-Amino-4-hydroxy-6-iodopyrimidine | Pyrimidine | NH₂ (C2), OH (C4), I (C6) | 237.00 | Tautomerization potential |

| 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | Pyrido-pyrimidine | F (C2, pyridine), NH₂ (C4) | ~282.25 | Rigid fused-ring system |

Table 2: Halogen Effects on Properties

| Halogen | Electronegativity | van der Waals Radius (Å) | Common Roles |

|---|---|---|---|

| Iodine | 2.66 | 1.98 | Hydrophobic interactions, halogen bonding |

| Fluorine | 3.98 | 1.47 | Electron withdrawal, metabolic stability |

| Chlorine | 3.16 | 1.75 | Moderate hydrophobicity, steric bulk |

Key Research Findings

- Synthetic Accessibility : The target compound’s iodine substituent may complicate synthesis compared to methyl or chloro analogues due to handling challenges and coupling reactions .

- Metabolic Stability : Iodine’s hydrophobicity may reduce aqueous solubility but enhance plasma protein binding, prolonging half-life compared to fluorine-containing analogues .

Q & A

Q. How should complex data (e.g., conflicting bioassay results) be presented in publications?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .

- Figures : Use heatmaps to visualize dose-response trends or radar plots for multi-parameter comparisons .

- Supplemental Data : Archive raw spectra, crystallographic files, and computational inputs in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.